molecular formula C10H12F3N3 B3337809 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 827588-57-8

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B3337809
CAS RN: 827588-57-8
M. Wt: 231.22 g/mol
InChI Key: LDDDMXZXZTZPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a synthetically available compound . It is part of the pyrazolo[1,5-a]pyrimidine derivatives, which are being extensively studied due to their diverse biological activity .


Synthesis Analysis

The synthesis of this compound involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . For example, Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate was obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine ring, a cyclopropyl group at the 5-position, and a trifluoromethyl group at the 7-position . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are largely based on its reactivity with various 1,3-dicarbonyl compounds . The exact reactions and their outcomes can vary depending on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, yield, and NMR spectra can be obtained through experimental procedures .

Scientific Research Applications

Synthetic Strategies and Medicinal Properties

The pyrazolo[1,5-a]pyrimidine scaffold, integral to 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is renowned for its broad range of medicinal properties. It serves as a building block for drug-like candidates displaying anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist properties, among others. Structure-activity relationship (SAR) studies have garnered attention, leading to the derivation of lead compounds for various disease targets. There remains significant potential for medicinal chemists to further exploit this scaffold in developing new drug candidates. The review outlines synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and reveals their significant biological properties along with SAR studies, marking a comprehensive attempt to compile advances made on pyrazolo[1,5-a]pyrimidines since the 1980s (Cherukupalli et al., 2017).

Regio-Orientation and Selectivity in Synthesis

Another focus area is the regio-orientation and regioselectivity of reactions leading to pyrazolo[1,5-a]pyrimidine formations. The comparative nucleophilicity between the exocyclic NH2 group and endocyclic NH in aminopyrazoles, when reacting with unsymmetrical 1,3-bielectrophilic reagents, has sparked literature controversy regarding substituent orientation on the pyrimidine ring. This review provides a collective report on regio-orientation of pyrazolo[1,5-a]pyrimidines, aiming to clarify the literature's mixed messages on this topic (Mohamed & Mahmoud, 2019).

Biological Significance and Applications

Research on pyrazolo[1,5-a]pyrimidines extends to exploring their biological activities. These compounds play a crucial role in various disease conditions due to their structural resemblance to purines. The first bioactivity observed was their adenosine antagonistic properties, which unveiled their medicinal potential. Through in vitro and in vivo studies, including radioactivity tests on mice cells and antitumor testing against leukemias, their significance in central nervous system, cardiovascular system, cancer, and inflammation treatments has been illuminated. This manuscript is considered the first compilation on the synthesis and medicinal aspects of pyrazolo[1,5-a]pyrimidines, including structure-activity relationships reported to date (Chauhan & Kumar, 2013).

Future Directions

The future directions for the study and application of this compound could involve further exploration of its biological activities and potential uses in various fields. This could include the development of new drugs or therapies based on its structure and properties .

properties

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-5-7(6-1-2-6)15-9-3-4-14-16(8)9/h3-4,6-8,15H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDDMXZXZTZPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(N3C(=CC=N3)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.